3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
React an appropriate benzonitrile with the triazolopyrimidinone core.
This can be facilitated by a cyclization reaction with acylhydrazides to introduce the oxadiazole ring.
Reaction conditions: Typically performed in the presence of an acid catalyst like sulfuric acid.
Final Functionalization
Attach the 4-ethylphenyl group via a nucleophilic substitution reaction.
Reaction conditions: Use of solvents such as acetonitrile and bases like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production scales up the laboratory synthesis procedures, with a focus on optimizing yield and purity:
Employing large-scale reactors for the cyclization and functionalization steps.
Utilizing continuous flow reactions to improve efficiency and control reaction conditions.
Implementing purification steps such as recrystallization and chromatographic techniques to obtain high-purity product.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in the disruption of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to a halt in the cell cycle progression, preventing the cells from dividing and proliferating .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
Related compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that this compound may interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2 , suggesting that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves a multi-step procedure:
Formation of the Triazolopyrimidinone Core
Start with the condensation of an appropriate aldehyde with a hydrazide to form a hydrazone.
Cyclize the hydrazone intermediate using an oxidative cyclization reaction to yield the triazolopyrimidinone core.
Reaction conditions: Often conducted in the presence of oxidizing agents such as potassium permanganate or iodine.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidation reactions, potentially altering its biological activity.
Common reagents: Potassium permanganate, hydrogen peroxide.
Reduction
Reduction reactions can modify the oxadiazole and triazole rings.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution
Both nucleophilic and electrophilic substitution reactions can occur, allowing for functional group modifications.
Common reagents: Halides, alkylating agents.
Common Reagents and Conditions
Oxidation: : Conducted in aqueous or organic solvents, under controlled temperature conditions.
Reduction: : Typically performed in anhydrous conditions using organic solvents like tetrahydrofuran.
Substitution: : Carried out in the presence of bases or acids to facilitate the substitution process.
Major Products
Oxidation and reduction products include modified versions of the original compound with altered biological properties.
Substitution products depend on the substituents introduced and can lead to derivatives with diverse applications.
Scientific Research Applications
3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a broad range of applications:
Chemistry
Catalysts: : Used as a ligand in catalytic reactions.
Organic Synthesis: : Intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibitors: : Potential inhibitor of enzymes involved in various biological pathways.
Probes: : Used in biological assays to study cellular processes.
Medicine
Drug Development: : Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Therapeutic Agents: : Explored for use in treating diseases like cancer and infectious diseases.
Industry
Material Science:
Agriculture: : Studied for its role as a potential pesticide or herbicide.
Comparison with Similar Compounds
3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its combined structural elements and versatile biological activity.
Similar Compounds
3-benzyl-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
3-benzyl-6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
These compounds share similar cores but differ in their functional groups, impacting their biological activities and applications. The uniqueness of this compound lies in its ethylphenyl group, which may confer distinct interaction profiles with biological targets.
Hopefully, this covers the bases of your interest in this complex compound!
Properties
IUPAC Name |
3-benzyl-6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2/c1-2-15-8-10-17(11-9-15)20-24-18(31-26-20)13-28-14-23-21-19(22(28)30)25-27-29(21)12-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZRLFCVNCLUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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